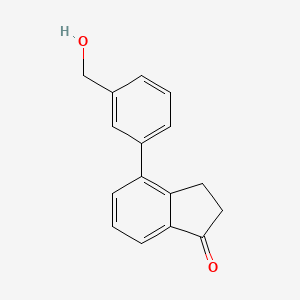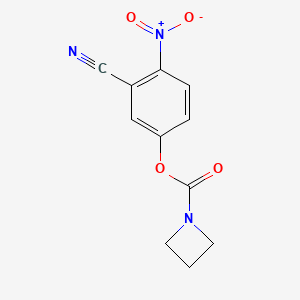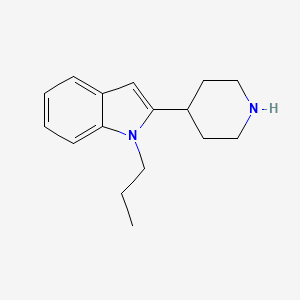
2-(Piperidin-4-yl)-1-propyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-1-propyl-1H-indole is a chemical compound that features a piperidine ring attached to an indole structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1-propyl-1H-indole typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1-propyl-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons .
Scientific Research Applications
2-(Piperidin-4-yl)-1-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1-propyl-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a biological response . The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces . The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-indole: Lacks the propyl chain, which may affect its binding affinity and pharmacological properties.
2-(Piperidin-4-yl)-1-methyl-1H-indole: Contains a methyl group instead of a propyl chain, leading to differences in steric and electronic effects.
2-(Piperidin-4-yl)-1-ethyl-1H-indole: Features an ethyl chain, which may influence its reactivity and interactions with biological targets.
Uniqueness
2-(Piperidin-4-yl)-1-propyl-1H-indole is unique due to its specific structural features, such as the propyl chain and the combination of piperidine and indole rings. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-piperidin-4-yl-1-propylindole |
InChI |
InChI=1S/C16H22N2/c1-2-11-18-15-6-4-3-5-14(15)12-16(18)13-7-9-17-10-8-13/h3-6,12-13,17H,2,7-11H2,1H3 |
InChI Key |
FJQFYJGZPBGHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




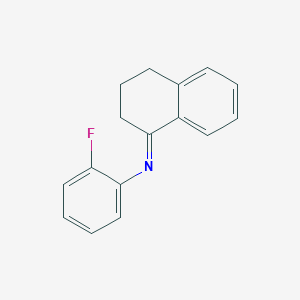
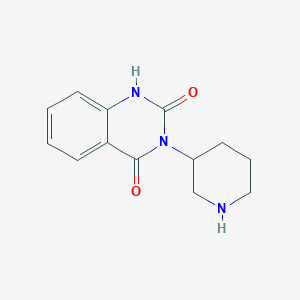
![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)


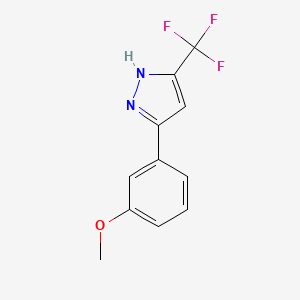
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
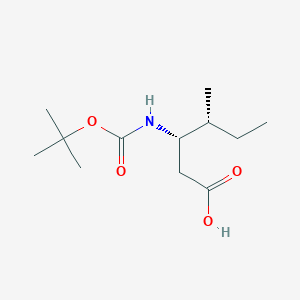
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)

